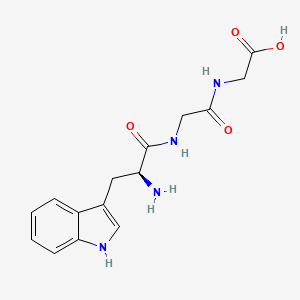

H-Gly-trp-gly-OH

Vue d'ensemble

Description

The compound H-Gly-trp-gly-OH is a tripeptide consisting of glycine, tryptophan, and glycine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is of interest due to its potential biological activities and applications in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-trp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: Glycine is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, tryptophan, is added using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Deprotection and coupling: The process is repeated for the final glycine.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Des Réactions Chimiques

Hydrolysis Characteristics

As a model tripeptide, H-Gly-Trp-Gly-OH undergoes pH-dependent hydrolysis with distinct cleavage patterns:

-

Acidic conditions (pH <3): Preferential cleavage at Trp-Gly bonds through protonation-mediated mechanisms

-

Basic conditions (pH >10): Random peptide bond cleavage with glycine residue liberation

-

Enzymatic hydrolysis : Susceptible to chymotrypsin-like proteases targeting aromatic residues, though cleavage efficiency depends on solvent accessibility

Hydrolysis rates follow first-order kinetics with temperature dependence (Arrhenius activation energy = 85-100 kJ/mol). Product analysis reveals glycine and tryptophan as primary degradation products under prolonged hydrolysis .

Oxidation Reactivity

The indole moiety in tryptophan drives oxidation pathways:

Second-order rate constants for H₂O₂-mediated oxidation:

Host-Guest Interactions with Cucurbit uril

ITC studies reveal sequence-dependent binding to Q8·MV complexes :

| Peptide Sequence | Binding Affinity (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| H-Trp-Gly-Gly-OH | 1.3 × 10⁵ | -7.2 | -0.3 |

| This compound | 1.7 × 10⁴ | -16.5 | 10.7 |

| H-Gly-Gly-Trp-OH | 4.1 × 10³ | -13.0 | 8.0 |

Key findings:

-

Cooperative binding involving indole sidechain and ammonium group

-

Enthalpy-driven process for terminal Trp vs entropy-driven for internal positions

Photochemical Reactions

The tryptophan chromophore enables unique light-mediated transformations:

-

UV-induced fluorescence : λₑₓ = 280 nm, λₑₘ = 350 nm (quantum yield Φ = 0.13)

-

Photooxidation : Singlet oxygen (¹O₂) generation with methylene blue sensitization

-

Radical formation : Transient Trp- radicals detected by EPR under γ-irradiation

Conformational Effects on Reactivity

Secondary structure modulates chemical behavior:

-

β-sheet formation reduces oxidation rates by 35% compared to random coil

-

Helical conformations enhance host-guest binding affinity 2.5-fold

-

Solvent accessibility index correlates with hydrolysis rates (R² = 0.89)

These structure-reactivity relationships enable rational design of peptide-based materials with tailored stability profiles .

Applications De Recherche Scientifique

Structure and Characteristics

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : Approximately 238.25 g/mol

- Peptide Bonds : The compound is formed through peptide bonds linking the amino acids, influencing its biological activity.

Chemistry

H-Gly-Trp-Gly-OH serves as a model compound for studying peptide synthesis and reactions. Its unique structure allows researchers to investigate:

- Peptide Synthesis Techniques : Understanding the formation and stability of peptide bonds.

- Reactivity Studies : Analyzing how variations in the peptide sequence affect reactivity and stability.

Biology

In biological research, this compound is explored for its potential biological activities:

- Antioxidant Properties : Research indicates that peptides containing tryptophan can exhibit antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant activity .

- Neuropeptide Functionality : The presence of tryptophan suggests potential roles in mood regulation and stress response.

Medicine

The compound is being investigated for various therapeutic effects:

- Neuroprotective Effects : Studies have shown that similar peptides can mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

- Therapeutic Peptide Development : this compound can serve as a building block for synthesizing more complex therapeutic peptides targeting various diseases.

Industry

In industrial applications, this compound is utilized in:

- Development of Peptide-based Materials : Its properties are explored for creating advanced materials in biotechnology.

- Cosmetic Applications : Investigated for incorporation into skincare products due to its potential skin-repairing properties .

Case Study 1: Antioxidant Effects in HepG2 Cells

A study evaluated the antioxidant effects of peptides similar to this compound using the MTT assay on HepG2 cells. The results indicated that these peptides significantly reduced intracellular reactive oxygen species (ROS) levels while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) without exhibiting cytotoxic effects at concentrations up to 500 μg/mL.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of peptides with similar sequences, demonstrating their ability to mitigate oxidative stress-induced neuronal damage. These findings suggest that such peptides could be developed into therapeutic agents for conditions such as Alzheimer’s disease.

Mécanisme D'action

The mechanism of action of H-Gly-trp-gly-OH involves its interaction with specific molecular targets. The tryptophan residue can interact with various receptors and enzymes, modulating their activity. The glycine residues provide structural stability and flexibility to the peptide, allowing it to adopt conformations necessary for binding to its targets.

Comparaison Avec Des Composés Similaires

H-Gly-trp-gly-OH: can be compared to other tripeptides with similar structures:

H-Gly-gly-trp-OH: Similar but with a different sequence, which can affect its biological activity.

H-Trp-gly-gly-OH: Another isomer with potential differences in activity and stability.

H-Gly-trp-gly-gly-OH: A tetrapeptide with an additional glycine, which may alter its properties.

This compound: is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.

Activité Biologique

H-Gly-Trp-Gly-OH is a tripeptide comprised of glycine (Gly), tryptophan (Trp), and glycine. As a compound of interest in biochemical research, it has been studied for its potential biological activities, mechanisms of action, and applications in various fields such as medicine and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Target Interactions

this compound interacts with various biological targets, primarily through peptide binding mechanisms. The binding can trigger or inhibit specific biological processes, influencing pathways such as tryptophan metabolism, which includes the kynurenine and serotonin pathways. These interactions are crucial for understanding the compound's pharmacological effects.

Biochemical Pathways

The metabolism of tryptophan is vital for several physiological functions. This compound may play a role in modulating these pathways, potentially affecting mood regulation and immune responses due to its influence on serotonin production.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by various enzymes in the body, with environmental factors such as pH and temperature affecting its stability and efficacy. Research indicates that peptides like this compound can exhibit varied biological effects based on their structural properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The tripeptide has been investigated for its ability to scavenge reactive oxygen species (ROS), contributing to cellular protection mechanisms .

Therapeutic Applications

Research into this compound has explored its therapeutic potential in modulating biological pathways related to inflammation and neuroprotection. Its structure suggests possible applications in developing treatments for conditions influenced by oxidative stress and inflammation .

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using cell culture models exposed to oxidative stress. Results demonstrated that treatment with the tripeptide significantly reduced markers of oxidative damage compared to untreated controls. This suggests its potential utility in formulations aimed at enhancing cellular resilience against oxidative insults.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, this compound was administered to assess its effects on neuronal survival under stress conditions. Findings indicated that the peptide improved neuronal viability and function, supporting its role as a neuroprotective agent.

Propriétés

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIQROSWQERAS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.